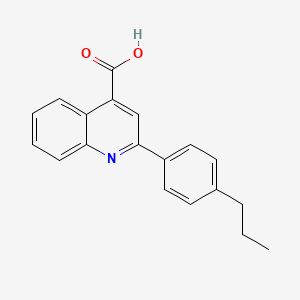
2-Methyl-4,5,6,7-Tetrahydro-2H-indazol-3-carbonsäure
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (MHICA) is a small organic molecule that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. MHICA has been studied in a variety of biological systems, including cells, tissues, and animals.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Die Verbindung wurde als hoch wirksam gegen Entzündungen befunden. Zum Beispiel wurde festgestellt, dass 3-Phenyl-2-[4-(Trifluormethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazol, ein Derivat der Verbindung, eine hohe entzündungshemmende Aktivität mit minimalem ulzerogenen Potenzial aufweist .
Antimikrobielle Anwendungen
Die Verbindung und ihre Derivate wurden auf antimikrobielle Aktivitäten getestet . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Anti-HIV-Anwendungen
Indazol, eine heterozyklische Verbindung, die mit der fraglichen Verbindung verwandt ist, wurde als Anti-HIV-Aktivität gefunden . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Anti-HIV-Medikamenten hin.
Antikrebsanwendungen
Indazol wurde auch als Antikrebsaktivität gefunden . Dies deutet darauf hin, dass die Verbindung und ihre Derivate für potenzielle Anwendungen in der Krebsbehandlung untersucht werden könnten.
Hypoglykämische Anwendungen
Indazol wurde als hypoglykämische Aktivität gefunden . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Diabetes hin.
Antiprotozoale Anwendungen
Indazol wurde als antiprotozoale Aktivität gefunden . Dies deutet auf potenzielle Anwendungen bei der Behandlung von
Zukünftige Richtungen
The medicinal properties of indazole and its derivatives have been explored for the treatment of various pathological conditions . They have shown promise in targeting oncogenic pathways, offering a foundation for developing novel cancer therapeutics. Therefore, the future directions for “2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” could involve further exploration of its potential therapeutic effects.
Wirkmechanismus
Target of Action
Indazole derivatives, which include 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid, have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biological pathways .
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions suggest that 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid may have potential therapeutic applications in inflammatory and degenerative diseases.
Cellular Effects
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects highlight the potential of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid as a modulator of immune responses.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as COX-2, leading to their inhibition . Additionally, it can interact with transcription factors, thereby modulating gene expression . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes, contributing to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFHYMMFZMXFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357328 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32287-00-6 | |
| Record name | 4,5,6,7-Tetrahydro-2-methyl-2H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32287-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


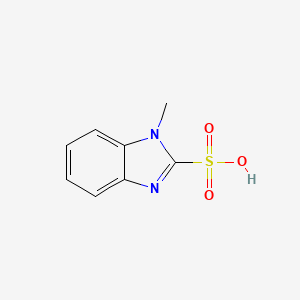
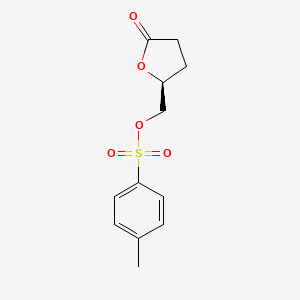
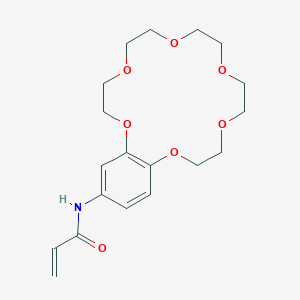

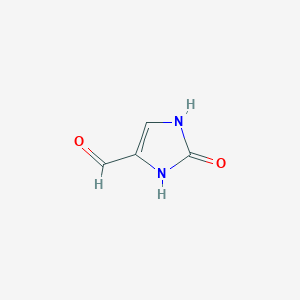





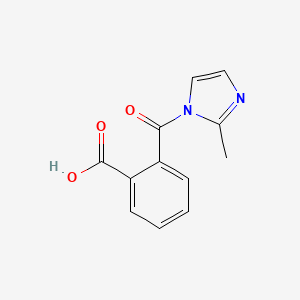
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)
